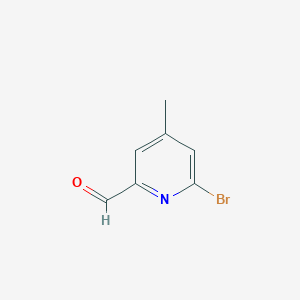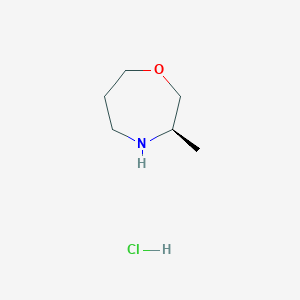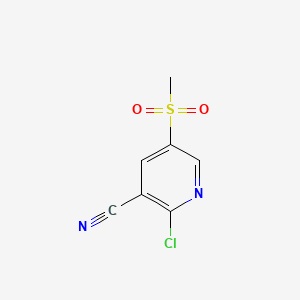![molecular formula C14H26ClN3O3 B13573618 tert-butylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride](/img/structure/B13573618.png)
tert-butylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azetidine ring, a piperidine ring, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Attachment of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is attached using tert-butyl chloroformate in the presence of a base.
Hydrochloride Formation: The final compound is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine or azetidine rings can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-ButylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the interactions of small molecules with biological macromolecules.
Chemical Biology: It serves as a probe in chemical biology to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
Uniqueness
tert-ButylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride is unique due to its combination of an azetidine ring, a piperidine ring, and a tert-butyl carbamate group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H26ClN3O3 |
|---|---|
Molecular Weight |
319.83 g/mol |
IUPAC Name |
tert-butyl N-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C14H25N3O3.ClH/c1-14(2,3)20-13(19)16-11-4-6-17(7-5-11)12(18)10-8-15-9-10;/h10-11,15H,4-9H2,1-3H3,(H,16,19);1H |
InChI Key |
MOIUJJZHCRQULQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


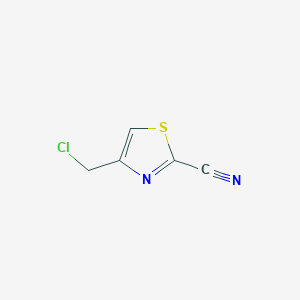
![1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride](/img/structure/B13573539.png)
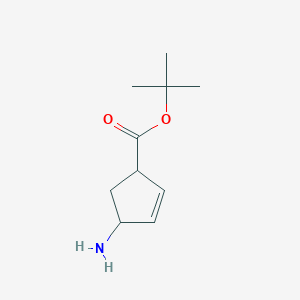
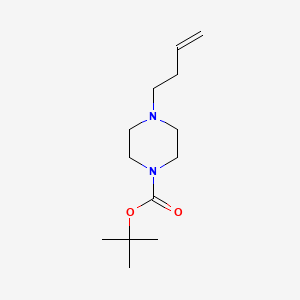
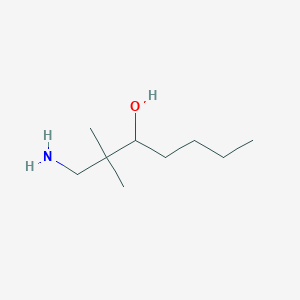
![7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B13573559.png)

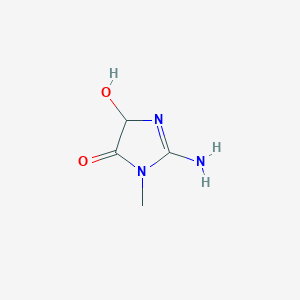

![2-[3-(2-Methylphenyl)phenyl]ethan-1-ol](/img/structure/B13573583.png)
![4-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B13573593.png)
